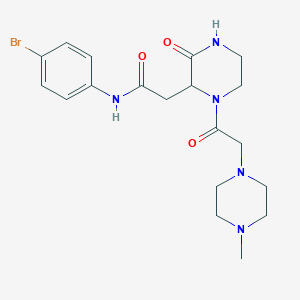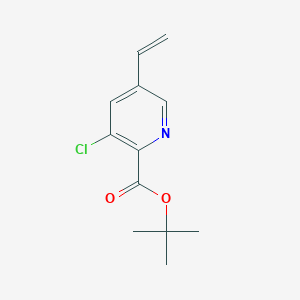
3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester is a chemical compound with a unique structure that combines a pyridine ring with a vinyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-vinyl-pyridine and tert-butyl alcohol.
Esterification: The carboxylic acid group of 3-chloro-5-vinyl-pyridine is esterified using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium azide (NaN3) for nucleophilic substitution.
Major Products Formed
Epoxides: Formed from the oxidation of the vinyl group.
Alcohols: Formed from the reduction of the ester group.
Amines: Formed from the substitution of the chlorine atom.
科学研究应用
3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its reactive functional groups.
Pathways Involved: It may participate in pathways involving nucleophilic substitution and electrophilic addition reactions.
相似化合物的比较
Similar Compounds
3-Chloro-5-vinyl-pyridine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
3-Chloro-5-ethyl-pyridine-2-carboxylic acid tert-butyl ester: Similar structure but with an ethyl group instead of a vinyl group.
属性
CAS 编号 |
1386986-41-9 |
|---|---|
分子式 |
C12H14ClNO2 |
分子量 |
239.70 g/mol |
IUPAC 名称 |
tert-butyl 3-chloro-5-ethenylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-5-8-6-9(13)10(14-7-8)11(15)16-12(2,3)4/h5-7H,1H2,2-4H3 |
InChI 键 |
CZUJCIHKURWYTG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)C=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


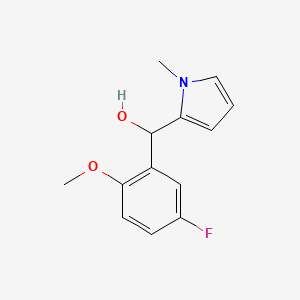
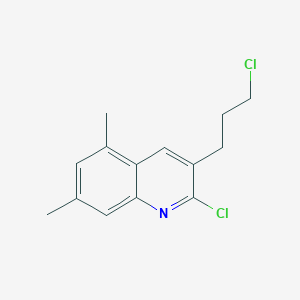

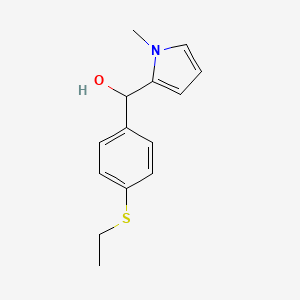
![1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one](/img/structure/B12639452.png)
![3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12639457.png)
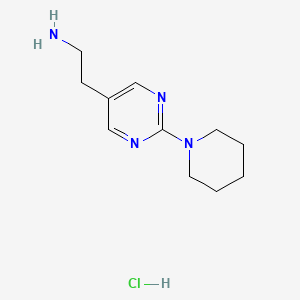
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate](/img/structure/B12639468.png)
![4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid](/img/structure/B12639472.png)

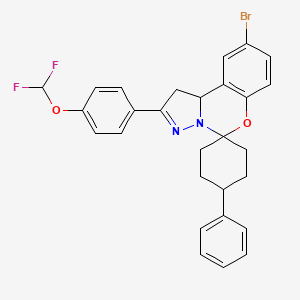
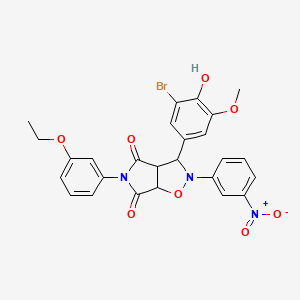
![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
